Methyl 2-chloro-5-nitronicotinate

Description

BenchChem offers high-quality Methyl 2-chloro-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSMDDVNXJKYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596505 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-88-6 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-5-nitropyridine-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-chloro-5-nitropyridine-3-carboxylate, a heterocyclic building block with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, properties, synthesis, reactivity, and applications.

Chemical Identity and Nomenclature

The compound specified as "Methyl 2-chloro-5-nitronicotinate" is formally recognized under the IUPAC nomenclature as methyl 2-chloro-5-nitropyridine-3-carboxylate . It is crucial to distinguish this compound from its isomer, methyl 6-chloro-5-nitropyridine-3-carboxylate, as the position of the chloro substituent significantly influences the molecule's reactivity.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-chloro-5-nitropyridine-3-carboxylate | N/A |

| CAS Number | 190271-88-6 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][2] |

| Molecular Weight | 216.58 g/mol | [1][2] |

| Synonyms | Methyl 2-chloro-5-nitronicotinate, 2-Chloro-5-nitronicotinic acid methyl ester, 2-Chloro-3-(methoxycarbonyl)-5-nitropyridine | [1][2] |

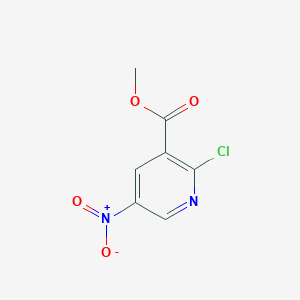

Chemical Structure:

The structure of methyl 2-chloro-5-nitropyridine-3-carboxylate is characterized by a pyridine ring substituted with a chloro group at the 2-position, a methoxycarbonyl group at the 3-position, and a nitro group at the 5-position.

Caption: Structure of methyl 2-chloro-5-nitropyridine-3-carboxylate.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Physical Form | White or off-white powder or crystalline powder | [2] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [2] |

| Boiling Point | 321.5 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 148.3 °C | [1][2] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere, at 2-8°C. |

Synthesis and Reactivity

While specific, detailed peer-reviewed synthesis protocols for methyl 2-chloro-5-nitropyridine-3-carboxylate are not extensively available in public literature, its synthesis can be inferred from the preparation of its parent acid, 2-chloro-5-nitronicotinic acid, followed by esterification.

Conceptual Synthesis Pathway:

A plausible synthetic route involves the nitration of 2-chloronicotinic acid, followed by esterification of the resulting 2-chloro-5-nitronicotinic acid with methanol. The presence of the electron-withdrawing nitro group facilitates the esterification process.

Caption: A plausible synthetic pathway.

Reactivity Profile:

The reactivity of methyl 2-chloro-5-nitropyridine-3-carboxylate is primarily dictated by the electrophilic nature of the pyridine ring, which is further enhanced by the two electron-withdrawing groups (the nitro and methoxycarbonyl groups). The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 5-position significantly activates the 2-position for nucleophilic attack. This makes the chloro group a good leaving group, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Caption: General SNAr reaction pathway.

Applications in Drug Discovery and Medicinal Chemistry

As a functionalized heterocyclic compound, methyl 2-chloro-5-nitropyridine-3-carboxylate is a valuable building block in the synthesis of more complex molecules with potential biological activity. Its utility is primarily as a key intermediate.

-

Scaffold for Kinase Inhibitors: The substituted aminopyridine core, which can be readily synthesized from this compound via SNAr reactions, is a common motif in various kinase inhibitors. The subsequent reduction of the nitro group to an amine provides another site for further functionalization.

-

Intermediate for Agrochemicals and Pharmaceuticals: The reactive nature of this molecule allows for its incorporation into a wide range of target structures in both the pharmaceutical and agrochemical industries.

Safety and Handling

Proper handling of methyl 2-chloro-5-nitropyridine-3-carboxylate is essential to ensure laboratory safety.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

Precautionary Measures:

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and the formation of dust and aerosols.[1][2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored apart from foodstuff containers or incompatible materials.[1][2]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

Methyl 2-chloro-5-nitropyridine-3-carboxylate is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its activated chlorine atom allows for facile nucleophilic aromatic substitution, enabling the synthesis of a diverse range of substituted pyridine derivatives. A thorough understanding of its reactivity and proper adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

Sources

Methyl 2-chloro-5-nitronicotinate molecular weight

An In-depth Technical Guide to Methyl 2-chloro-5-nitronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

Methyl 2-chloro-5-nitronicotinate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its pyridine core is strategically substituted with three key functional groups—a methyl ester, a chloro group, and a nitro group—that impart a unique and valuable reactivity profile. The electron-withdrawing nature of the nitro and ester groups strongly activates the C-2 chloro substituent for nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile building block for the synthesis of complex molecular architectures. Furthermore, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an amine for subsequent derivatization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and strategic applications of Methyl 2-chloro-5-nitronicotinate, positioning it as a pivotal intermediate for the generation of compound libraries in modern drug discovery programs.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved pharmaceutical agents. Its nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility of a molecule, while the aromatic ring provides a rigid framework for orienting functional groups for optimal target engagement. Methyl 2-chloro-5-nitronicotinate, CAS 190271-88-6, emerges as a particularly valuable derivative. Its utility is rooted in a logical and hierarchical reactivity:

-

Activated C-2 Position: The chlorine atom at the 2-position is the primary site for synthetic modification. Its displacement via SNAr is rendered highly efficient by the cumulative electron-withdrawing effects of the ring nitrogen and the substituents at the 3- and 5-positions.[1][2]

-

Latent Functionality: The 5-nitro group serves as a precursor to a primary amine. This transformation unlocks a secondary avenue for molecular diversification, such as amide bond formation or sulfonylation, after the initial C-2 modification has been performed.[1]

-

Ester Group: The methyl ester at C-3 can be maintained, hydrolyzed to the corresponding carboxylic acid for isosteric replacement or amide coupling, or reduced to a primary alcohol, further expanding the synthetic possibilities.

This combination of features makes Methyl 2-chloro-5-nitronicotinate an ideal starting material for constructing libraries of compounds aimed at various biological targets, including protein kinases, where substituted aminopyridine cores are prevalent.[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a research setting. The key data for Methyl 2-chloro-5-nitronicotinate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-chloro-5-nitropyridine-3-carboxylate | [] |

| Synonyms | Methyl 2-chloro-5-nitronicotinate; 2-Chloro-5-nitronicotinic acid methyl ester | [][4] |

| CAS Number | 190271-88-6 | [][4] |

| Molecular Formula | C₇H₅ClN₂O₄ | [][4] |

| Molecular Weight | 216.58 g/mol | [] |

| Appearance | Solid | |

| Boiling Point | 321.5°C at 760 mmHg (Predicted) | [][4] |

| Density | 1.5 g/cm³ (Predicted) | [][4] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) |

Safety Information:

The compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Signal Word: Warning.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statement: H302: Harmful if swallowed.

Synthesis and Characterization

The preparation of Methyl 2-chloro-5-nitronicotinate is logically approached from its corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid, which itself is derived from 2-hydroxynicotinic acid.

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the methyl ester, revealing the precursor acid. The acid's chloro and nitro groups are installed from a readily available hydroxy-pyridine starting material.

Caption: Retrosynthetic pathway for Methyl 2-chloro-5-nitronicotinate.

Representative Synthetic Protocol

This protocol describes a two-step process starting from 2-hydroxy-5-nitronicotinic acid. The first step is a chlorination reaction, followed by an in situ esterification.

Step 1 & 2: Chlorination and Esterification of 2-Hydroxy-5-nitronicotinic Acid [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitronicotinic acid (1.0 eq).

-

Chlorination: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, ~5 volumes) to the starting material.

-

Causality: POCl₃ is a powerful and commonly used dehydrating and chlorinating agent for converting hydroxy-pyridines (which exist in equilibrium with their pyridone tautomers) to their more reactive chloro-pyridine counterparts.

-

-

Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

-

Workup (Part 1): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. This step is critical and must be done in a well-ventilated hood.

-

Esterification: Cool the residue in an ice-water bath (0°C). Slowly and cautiously add cold methanol (~5-10 volumes) to the residue. This is an exothermic reaction. The acidic environment from residual phosphorus acids catalyzes the Fischer esterification of the nicotinoyl chloride intermediate to the methyl ester.

-

Neutralization: Once the addition is complete and the initial exotherm has subsided, allow the mixture to warm to room temperature. Carefully basify the mixture to pH ~8-9 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel or recrystallization to yield Methyl 2-chloro-5-nitronicotinate.

Spectroscopic Characterization (Expected)

While specific experimental spectra are not publicly available, the structure allows for a confident prediction of its key spectroscopic features:

-

¹H NMR:

-

Two signals in the aromatic region (δ 8.0-9.5 ppm), each integrating to 1H. These protons, being on the pyridine ring, will appear as doublets due to mutual coupling.

-

One singlet in the upfield region (δ 3.8-4.2 ppm), integrating to 3H, corresponding to the methyl ester protons.

-

-

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

A signal for the ester carbonyl carbon (δ ~165 ppm).

-

Five signals in the aromatic region (δ ~120-160 ppm), corresponding to the pyridine ring carbons.

-

A signal for the methyl carbon of the ester (δ ~53 ppm).

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretch from the ester at ~1720-1740 cm⁻¹.

-

Characteristic strong asymmetric and symmetric stretches for the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

-

C-Cl stretching vibrations in the fingerprint region.

-

Chemical Reactivity and Synthetic Utility in Drug Discovery

The synthetic power of Methyl 2-chloro-5-nitronicotinate lies in the predictable and sequential reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr) at C-2

This is the most valuable reaction of the scaffold. The chloro group is an excellent leaving group, and the C-2 position is highly electrophilic. This allows for the facile introduction of a wide range of nucleophiles, particularly amines, which is a cornerstone of many medicinal chemistry campaigns.[1][2]

Caption: General workflow for SNAr reactions.

Experimental Insight: The reaction is typically performed in a polar solvent like ethanol or DMF, with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. These reactions often proceed smoothly at elevated temperatures (e.g., refluxing ethanol) and can be monitored easily by TLC.[1]

Reduction of the Nitro Group and Subsequent Functionalization

Following the SNAr reaction, the nitro group can be reduced to a primary amine, opening a second site for diversification.

Caption: Sequential functionalization via nitro reduction.

Expertise in Action: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is clean and efficient. Alternatively, transfer hydrogenation or metal-acid systems like iron powder in ammonium chloride can be used, which are often milder and more tolerant of other functional groups. The resulting 5-amino-pyridine intermediate is a versatile nucleophile for reactions such as amide or sulfonamide formation.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a key pharmacophore in many kinase inhibitors. Methyl 2-chloro-5-nitronicotinate is an ideal starting point for such molecules. For instance, in the synthesis of Janus kinase (JAK) inhibitors, the SNAr reaction is often the first step to install a crucial side chain that interacts with the kinase hinge region.[1] The subsequent nitro reduction and acylation build out the rest of the molecule to achieve potency and selectivity.

Conclusion

Methyl 2-chloro-5-nitronicotinate is more than just a chemical reagent; it is a strategic platform for synthetic innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity profile make it an indispensable tool for researchers. The ability to perform selective SNAr reactions followed by nitro group manipulation allows for the rapid and efficient construction of diverse molecular libraries. For scientists and professionals in drug development, mastering the chemistry of this building block provides a reliable and powerful route to novel chemical entities with therapeutic potential.

References

-

The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-chloro-5-nitronicotinate

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 2-chloro-5-nitronicotinate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the spectrum, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data.

Introduction: The Structural Significance of Methyl 2-chloro-5-nitronicotinate

Methyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science.[1] The precise arrangement of substituents—a chlorine atom, a nitro group, and a methyl ester—on the pyridine ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[2][3] ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[4][5] This guide will dissect the expected ¹H NMR spectrum of methyl 2-chloro-5-nitronicotinate, providing a predictive framework for its analysis.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of methyl 2-chloro-5-nitronicotinate features three distinct proton environments: two aromatic protons on the pyridine ring and the protons of the methyl ester group. The chemical shifts and splitting patterns of these protons are governed by the electronic effects of the substituents.

Molecular Structure and Proton Designations

To facilitate the analysis, the protons in the molecule are designated as follows:

Caption: Molecular structure of methyl 2-chloro-5-nitronicotinate with proton designations.

Analysis of Chemical Shifts

The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton (deshielding), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding) and move the signal to a lower chemical shift (upfield).[5]

-

Aromatic Protons (H_A and H_B): The pyridine ring is inherently electron-deficient compared to benzene, causing its protons to resonate downfield.[6][7] In this molecule, the ring is further substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a chlorine atom (-Cl). The nitro group is one of the strongest electron-withdrawing groups, and its effect is most pronounced at the ortho and para positions.[8] The chlorine atom also withdraws electron density through induction. This strong deshielding will shift the signals for both H_A and H_B significantly downfield, likely into the 8.0-9.5 ppm range.

-

H_A: This proton is para to the nitro group and meta to the chlorine.

-

H_B: This proton is ortho to the nitro group and meta to the chlorine. The ortho relationship to the powerful nitro group suggests H_B will be the most deshielded proton in the molecule.

-

-

Methyl Protons (H_C): The three protons of the methyl ester group (-OCH₃) are equivalent. They are attached to an oxygen atom, which is electronegative and will deshield them. Their signal is expected to appear in the typical range for methyl esters, around 3.8-4.2 ppm.[4]

Multiplicity and Coupling Constants (J)

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides information about the connectivity of atoms.[2][9] The splitting pattern is described by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling, the coupling constant (J), is measured in Hertz (Hz).

-

H_A and H_B: These two protons are on adjacent carbons in the aromatic ring, but they are not chemically equivalent. They will couple with each other. The coupling is transmitted through four bonds (meta-coupling). In pyridine systems, the meta-coupling constant (⁴J) is typically small, around 2-3 Hz.

-

H_A (at C4) is coupled to H_B (at C6). Therefore, the signal for H_A will be split into a doublet .

-

H_B (at C6) is coupled to H_A (at C4). Therefore, the signal for H_B will also be split into a doublet .

-

-

H_C: The methyl protons have no neighboring protons. Therefore, their signal will be a singlet .

The relationship between the coupling constant and the dihedral angle between coupled protons is described by the Karplus equation.[10][11] For aromatic systems, the dihedral angles are fixed, leading to predictable coupling constants.[12]

Predicted Spectral Data Summary

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H_B (C6-H) | 9.2 - 9.4 | Doublet (d) | ⁴J ≈ 2-3 | 1H |

| H_A (C4-H) | 8.8 - 9.0 | Doublet (d) | ⁴J ≈ 2-3 | 1H |

| H_C (-OCH₃) | 3.9 - 4.1 | Singlet (s) | N/A | 3H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution, artifact-free NMR spectrum.

Materials and Equipment

-

Methyl 2-chloro-5-nitronicotinate (5-10 mg)[13]

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent (0.6-0.7 mL)[13]

-

High-quality 5 mm NMR tubes

-

Pasteur pipette with a glass wool plug

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of methyl 2-chloro-5-nitronicotinate into a small, clean, dry vial.[13]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice, but ensure the compound is soluble and does not react with the solvent.[3]

-

Vortex the sample until the solid is completely dissolved.

-

To remove any particulate matter, which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[14]

-

Cap the NMR tube securely and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.[13]

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.

-

Set the appropriate acquisition parameters. For a standard ¹H spectrum, this typically involves setting the number of scans (e.g., 8-16), a relaxation delay (e.g., 1-2 seconds), and the pulse angle.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum. If using CDCl₃ without an internal standard, the residual solvent peak can be set to its known value (δ 7.26 ppm). If tetramethylsilane (TMS) is present, its signal is set to δ 0.00 ppm.[15]

-

Integrate the signals to determine the relative ratios of the protons.

-

Pick the peaks to determine their precise chemical shifts and coupling constants.

-

Conclusion

The ¹H NMR spectrum of methyl 2-chloro-5-nitronicotinate is predicted to be distinct and readily interpretable. It should feature two doublets in the downfield aromatic region and a singlet in the methyl ester region. The specific chemical shifts of the aromatic protons are highly sensitive to the strong electron-withdrawing effects of the nitro and chloro substituents, providing a clear electronic fingerprint of the molecule. By following the detailed experimental protocol, researchers can acquire a high-quality spectrum that, when compared with this predictive analysis, will allow for confident structural verification of the compound.

References

-

Karplus, M. (n.d.). Karplus equation. Wikipedia. [Link]

-

Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

-

All about chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. [Link]

-

C&EN. (2003, December 22). JACS 125 - KARPLUS EQUATION. C&EN. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Serianni, A. S. (2009). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Advances in carbohydrate chemistry and biochemistry, 62, 17–82. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Manchester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

ChemBK. (2024, April 9). METHYL 2-CHLORO-5-NITRONICOTINATE. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Marion, D. (2013). An Introduction to Biological NMR Spectroscopy. Molecular & cellular proteomics : MCP, 12(11), 3006–3025. [Link]

-

AIP Publishing. (1977, October 1). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. ijirset.com [ijirset.com]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-chloro-5-nitronicotinate

This guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄), a substituted pyridine derivative of significant interest in synthetic chemistry. As a solid compound at room temperature, its structural verification relies heavily on spectroscopic techniques, with IR spectroscopy offering a rapid and definitive fingerprint of its key functional groups.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to acquire and interpret the IR spectrum of this molecule.

Foundational Principles: Molecular Structure and Expected Vibrational Modes

The evidentiary power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The structure of methyl 2-chloro-5-nitronicotinate presents several distinct, IR-active functional groups, each with characteristic absorption frequencies. A thorough analysis requires deconstructing the molecule into these constituent parts:

-

Aromatic Nitro Group (-NO₂): Attached to the pyridine ring, this group is characterized by strong, distinct symmetric and asymmetric stretching vibrations due to the highly polar N-O bonds.[3]

-

Ester Group (-COOCH₃): This group introduces a strong carbonyl (C=O) stretching absorption and two C-O stretching vibrations. The position of the carbonyl peak is particularly sensitive to its electronic environment.

-

Substituted Pyridine Ring: The aromatic core exhibits a series of C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes that are diagnostic of the substitution pattern.

-

Carbon-Chlorine Bond (C-Cl): The C-Cl stretch typically appears in the lower frequency fingerprint region.

-

Aliphatic and Aromatic C-H Bonds: The spectrum will contain contributions from both the sp²-hybridized C-H bonds on the pyridine ring and the sp³-hybridized C-H bonds of the methyl ester group.

Understanding these components allows for a predictive approach to spectral interpretation, transforming a complex spectrum into a clear structural confirmation.

Caption: Key IR-active functional groups in Methyl 2-chloro-5-nitronicotinate.

In-Depth Spectral Analysis: Assigning the Core Frequencies

Based on established correlation tables and spectral data from analogous compounds, we can predict the IR absorption bands for methyl 2-chloro-5-nitronicotinate with high confidence.

Aromatic nitro compounds reliably exhibit two strong and easily identifiable peaks.[4]

-

Asymmetric Stretch (νₐₛ): This high-intensity band is expected in the 1550-1475 cm⁻¹ region.[4][5] The strong electron-withdrawing nature of both the pyridine ring and the adjacent chloro- and ester groups influences the precise position.

-

Symmetric Stretch (νₛ): A second strong band is anticipated in the 1360-1290 cm⁻¹ range.[4][5] The presence of both of these intense absorptions is a primary confirmation of the nitro group.

The ester functionality provides some of the most characteristic peaks in the spectrum.

-

Carbonyl (C=O) Stretch: For an ester conjugated with an aromatic ring (α,β-unsaturated), the C=O stretching frequency is typically lowered from that of a simple aliphatic ester.[6] Therefore, a very strong and sharp absorption is predicted in the 1730-1715 cm⁻¹ range.[6] The electronegative chlorine atom at the 2-position may cause a slight inductive shift to a higher wavenumber within this range.[7][8]

-

C-O Stretches: Esters also display two distinct C-O stretching bands. These appear as strong to medium intensity absorptions within the fingerprint region, typically between 1300-1000 cm⁻¹ .[6]

The substituted pyridine core gives rise to several absorptions.

-

Ring Stretching (C=C and C=N): Vibrations analogous to those in benzene occur in the 1610-1430 cm⁻¹ region. These typically appear as a set of two to four sharp bands of variable intensity.[9]

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the pyridine ring will produce weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]

-

Aliphatic C-H Stretch: The methyl group of the ester will show symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹, in the 2980-2870 cm⁻¹ region.

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring determines the position of strong C-H "wagging" bands in the 900-700 cm⁻¹ region. However, the presence of the strongly polar nitro group can sometimes complicate the interpretation of these bands.[3]

The C-Cl stretching vibration for an aryl chloride is expected to produce a medium to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ . Its exact position can be variable and may overlap with other bending vibrations.

Data Summary: Predicted IR Absorption Frequencies

The following table summarizes the expected key vibrational frequencies, their assignments, and anticipated intensities for methyl 2-chloro-5-nitronicotinate.

| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch (Pyridine Ring) | Weak to Medium |

| 2980 - 2870 | Aliphatic C-H Stretch (Methyl Group) | Weak to Medium |

| 1730 - 1715 | Ester C=O Stretch (Conjugated) | Strong, Sharp |

| 1610 - 1430 | Aromatic C=C and C=N Ring Stretches | Medium to Strong |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1290 | Symmetric NO₂ Stretch | Strong |

| 1300 - 1000 | Ester C-O Stretches | Strong |

| 900 - 700 | Aromatic C-H Out-of-Plane Bending | Strong |

| 800 - 600 | C-Cl Stretch | Medium to Strong |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the Attenuated Total Reflectance (ATR) method, a modern and highly reproducible technique for analyzing solid samples that requires minimal preparation.

Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of solid methyl 2-chloro-5-nitronicotinate.

Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Instrument Preparation & Background Scan:

-

Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

-

Clean the ATR crystal surface meticulously using a soft-bristled brush and a solvent appropriate for the crystal material (e.g., isopropanol for diamond), ensuring the solvent fully evaporates.

-

Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan involves co-adding 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid methyl 2-chloro-5-nitronicotinate powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is critical: the evanescent wave from the crystal only penetrates a few microns, so poor contact will result in a weak, low-quality spectrum.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Perform a baseline correction to remove any broad, rolling features caused by scattering or an uneven sample film.

-

Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

-

Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of methyl 2-chloro-5-nitronicotinate is rich with structural information. The most definitive absorptions are the strong, sharp ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the two intense bands of the aromatic nitro group between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. These, in conjunction with the vibrations from the pyridine ring and C-H bonds, provide an unambiguous spectroscopic fingerprint. By following the outlined experimental protocol, researchers can reliably obtain a high-quality spectrum for structural verification and quality control, ensuring the integrity of their chemical syntheses and downstream applications.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

University of Calgary. Carbonyl Compounds - IR Spectroscopy. Available at: [Link]

-

SPIE Digital Library. (1990). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available at: [Link]

-

University of Wisconsin-Platteville. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Journal of the American Chemical Society. (1955). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Available at: [Link]

-

ResearchGate. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Available at: [Link]

-

ACS Publications. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Available at: [Link]

-

Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Available at: [Link]

-

University of Calgary. IR: nitro groups. Available at: [Link]

-

Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Available at: [Link]

-

CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

-

Royal Society of Chemistry. (2014). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available at: [Link]

-

PubChem. Methyl 2-chloro-5-nitrobenzoate. Available at: [Link]

-

ChemBK. METHYL 2-CHLORO-5-NITRONICOTINATE. Available at: [Link]

-

PubChemLite. 2-chloro-5-nitronicotinic acid methyl ester (C7H5ClN2O4). Available at: [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate. Available at: [Link]

-

NIST WebBook. 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

Sources

- 1. Methyl 2-chloro-5-nitronicotinate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-chloro-5-nitronicotinate | 190271-88-6 [sigmaaldrich.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chimia.ch [chimia.ch]

- 10. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the mass spectrometric fragmentation behavior of methyl 2-chloro-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes established fragmentation principles of related chemical classes—specifically pyridine carboxylic acid esters, nitroaromatic compounds, and chlorinated aromatics—to propose a comprehensive and chemically logical fragmentation pathway. We will delve into the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the structural elucidation of this and similar molecules. This guide is intended to serve as a valuable resource for researchers utilizing mass spectrometry for the characterization of complex heterocyclic compounds.

Introduction: The Structural Significance of Methyl 2-chloro-5-nitronicotinate

Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄, M.W. 216.58 g/mol ) is a multifaceted molecule featuring a pyridine core substituted with a methyl ester, a chloro group, and a nitro group. Each of these functional groups imparts distinct chemical properties that influence not only its reactivity and potential as a pharmaceutical intermediate but also its behavior within the high-energy environment of a mass spectrometer. Understanding the fragmentation of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in metabolic or degradation studies.

The pyridine nitrogen, the electron-withdrawing nitro group, the labile methyl ester, and the chloro substituent all serve as potential sites for ionization and subsequent fragmentation. The interplay of these groups dictates the formation of characteristic fragment ions, providing a unique fingerprint for the molecule.

Proposed Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns. The resulting mass spectrum is a rich source of structural information. Based on the fragmentation of analogous compounds, we can predict the primary fragmentation routes for methyl 2-chloro-5-nitronicotinate.

A key characteristic of aromatic esters under EI is the initial loss of the alkoxy group from the ester functionality.[1] For nitroaromatic compounds, the facile loss of the nitro group as NO₂ or NO is a common fragmentation pathway.[2]

Key Proposed EI Fragmentation Steps:

-

Loss of the Methoxy Radical (•OCH₃): The molecular ion (M⁺•) is expected to readily lose a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion.

-

Loss of the Methoxycarbonyl Radical (•COOCH₃): Another probable fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da).

-

Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds is the elimination of a nitrogen dioxide radical (•NO₂, 46 Da).[2]

-

Loss of Nitric Oxide (NO): Subsequent to or in competition with NO₂ loss, the expulsion of a nitric oxide radical (•NO, 30 Da) can occur.[2]

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35/37 Da), which would be observable as a characteristic isotopic pattern.

-

Sequential Losses: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from acylium ions.

Table 1: Predicted Key Fragment Ions of Methyl 2-chloro-5-nitronicotinate in EI-MS

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Formula of Neutral Loss |

| [M - •OCH₃]⁺ | 185 | 31 | CH₃O |

| [M - •NO₂]⁺ | 170 | 46 | NO₂ |

| [M - •Cl]⁺ | 181 | 35 | Cl |

| [M - •COOCH₃]⁺ | 157 | 59 | COOCH₃ |

| [M - •OCH₃ - CO]⁺ | 157 | 59 | CH₃O + CO |

| [M - •NO₂ - •OCH₃]⁺ | 139 | 77 | NO₂ + CH₃O |

Diagram 1: Proposed Electron Ionization Fragmentation Pathway Caption: A predicted EI fragmentation pathway for methyl 2-chloro-5-nitronicotinate.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, protonation is likely to occur on the pyridine nitrogen due to its basicity. The fragmentation of the protonated molecule [M+H]⁺ (m/z 217) will be driven by the stability of the resulting fragment ions and neutral losses.

Key Proposed ESI (+) Fragmentation Steps:

-

Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the loss of neutral methanol (CH₃OH, 32 Da).

-

Loss of the Nitro Group (HNO₂): The protonated molecule may lose nitrous acid (HNO₂, 47 Da).

-

Loss of HCl: Elimination of hydrogen chloride (HCl, 36 Da) is another plausible fragmentation route.

-

Sequential Losses: Similar to EI, subsequent losses of CO can occur from the initial fragment ions.

Table 2: Predicted Key Fragment Ions of [M+H]⁺ in ESI-MS/MS

| Precursor Ion | m/z (for ³⁵Cl) | Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Formula of Neutral Loss |

| [M+H]⁺ | 217 | [M+H - CH₃OH]⁺ | 185 | 32 | CH₃OH |

| [M+H]⁺ | 217 | [M+H - HNO₂]⁺ | 170 | 47 | HNO₂ |

| [M+H]⁺ | 217 | [M+H - HCl]⁺ | 181 | 36 | HCl |

| [M+H - CH₃OH]⁺ | 185 | [M+H - CH₃OH - CO]⁺ | 157 | 28 | CO |

Diagram 2: Proposed Positive Ion ESI-MS/MS Fragmentation Pathway Caption: A predicted fragmentation pathway for protonated methyl 2-chloro-5-nitronicotinate.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, deprotonation could potentially occur, although the molecule lacks highly acidic protons. Alternatively, adduct formation with anions from the mobile phase (e.g., formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻) might be observed. If a deprotonated molecule [M-H]⁻ is formed, fragmentation would proceed from this species. Given the structure, formation of a radical anion [M]⁻• is also a possibility.

A study on the ESI-MS/MS of nitroaromatic compounds has shown that in negative ion mode, deprotonated molecules can fragment through the loss of NO₂ and NO.[3][4]

Key Proposed ESI (-) Fragmentation Steps (from [M]⁻•):

-

Loss of Chlorine Radical (•Cl): The molecular anion could lose a chlorine radical to form a stable anion.

-

Loss of Nitro Group (NO₂⁻): Formation of the nitrate anion (NO₂⁻, m/z 46) is a possibility.

-

Loss of Methoxy Radical (•OCH₃): The loss of a methoxy radical would lead to a carboxylate anion.

Experimental Protocol: A General Workflow for MS Analysis

For researchers aiming to acquire mass spectra of methyl 2-chloro-5-nitronicotinate, the following general workflow is recommended.

Diagram 3: General Experimental Workflow for Mass Spectrometry Analysis Caption: A standardized workflow for the MS analysis of a small molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of methyl 2-chloro-5-nitronicotinate.

-

Dissolve the sample in a high-purity solvent such as methanol or acetonitrile to create a stock solution.

-

Perform serial dilutions to achieve a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).

-

-

Instrumentation and Ionization:

-

For EI-MS: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile solvent, is injected into the GC, and the separated analyte enters the EI source.

-

For ESI-MS: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system or direct infusion. For LC-MS, select a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of formic acid for positive mode or ammonium acetate for negative mode).

-

-

Mass Analysis:

-

Full Scan (MS1): Acquire a full scan mass spectrum to identify the molecular ion (for EI) or the protonated/deprotonated molecule (for ESI).

-

Tandem Mass Spectrometry (MS/MS): Select the ion of interest (e.g., m/z 216 for EI, m/z 217 for ESI+) as the precursor ion.

-

Apply collision energy to induce fragmentation and acquire the product ion spectrum.

-

-

Data Analysis:

-

Interpret the resulting mass spectra to identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed masses and known chemical principles.

-

Utilize mass spectral databases and fragmentation prediction software to support structural assignments.

-

Conclusion and Future Perspectives

This guide has presented a theoretically grounded framework for understanding the mass spectrometric fragmentation of methyl 2-chloro-5-nitronicotinate. By synthesizing established principles from related chemical classes, we have proposed detailed fragmentation pathways for both EI and ESI-MS. These proposed pathways provide a robust starting point for the empirical analysis of this compound and can aid in the structural elucidation of novel, related molecules.

It is our hope that this in-depth guide will serve as a valuable resource for researchers in drug discovery and development, enabling more confident and accurate characterization of complex heterocyclic compounds by mass spectrometry. Future experimental work is encouraged to validate and refine the proposed fragmentation mechanisms outlined herein.

References

-

Zimmermann, A. et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2747-2756. [Link]

-

Hess, T. F. et al. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of Environmental Quality, 30(4), 1276-1283. [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitronicotinate. [Link]

- Yinon, J., & Zitrin, S. (1993). The Analysis of Explosives. Pergamon Press.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- de Hoffmann, E., & Stroobant, V. (2007).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-nitronicotinate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-chloro-5-nitronicotinate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes known information with established methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solution behavior of this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄, Molar Mass: 216.58 g/mol ) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][] Its solubility in organic solvents is a fundamental physicochemical property that dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its solubility profile is paramount for optimizing synthetic yields, ensuring product purity, and developing viable dosage forms.

While specific quantitative solubility data for Methyl 2-chloro-5-nitronicotinate is not extensively documented in publicly available literature, it is qualitatively described as being soluble in common organic solvents such as methanol, ethanol, and dichloromethane, and poorly soluble in water.[1] This guide, therefore, focuses on providing a robust framework for the experimental determination of its solubility, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Properties of Methyl 2-chloro-5-nitronicotinate

A summary of the key physicochemical properties of Methyl 2-chloro-5-nitronicotinate is presented in Table 1. These parameters provide context for its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][] |

| Molar Mass | 216.58 g/mol | [1][] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 321.5 ± 37.0 °C (Predicted) | [1] |

| Flash Point | 148.3°C | [1] |

| pKa | -5.76 ± 0.10 (Predicted) | [1] |

| Physical Form | Solid | [3] |

Factors Influencing Solubility in Organic Solvents

The solubility of a solid solute, such as Methyl 2-chloro-5-nitronicotinate, in a liquid solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding: a solute will have higher solubility in a solvent with similar polarity. Key factors influencing solubility include:

-

Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution.

-

Solute-Solute Interactions (Crystal Lattice Energy): The energy required to break the solute's crystal lattice structure must be overcome by the energy released from solute-solvent interactions.

-

Solvent-Solvent Interactions: The solvent molecules must create a cavity to accommodate the solute molecule, which involves disrupting solvent-solvent interactions.

-

Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

The following diagram illustrates the key factors influencing the solubility of a solid in a liquid solvent.

Caption: Factors influencing the solubility of a solid in a liquid solvent.

Experimental Determination of Thermodynamic Solubility

The equilibrium or thermodynamic solubility represents the concentration of a solute in a saturated solution at a specific temperature, where the solid solute is in equilibrium with the dissolved solute. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.

Experimental Protocol

Materials and Equipment:

-

Methyl 2-chloro-5-nitronicotinate (analytical grade)

-

Organic solvents of interest (e.g., methanol, ethanol, dichloromethane, acetone, ethyl acetate, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-chloro-5-nitronicotinate to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by analyzing samples at different time points until the concentration plateaus.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To ensure all undissolved solid is removed, either centrifuge the samples and collect the supernatant or filter the supernatant through a syringe filter.

-

-

Sample Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of Methyl 2-chloro-5-nitronicotinate.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Methyl 2-chloro-5-nitronicotinate of known concentrations.

-

Use the calibration curve to determine the concentration of the dissolved compound in the experimental samples.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for Methyl 2-chloro-5-nitronicotinate at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

By correlating the solubility data with solvent properties such as the dielectric constant, polarity index, and hydrogen bonding capacity, a deeper understanding of the dissolution mechanism can be achieved. For instance, a higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation of Methyl 2-chloro-5-nitronicotinate.

Conclusion

While specific quantitative solubility data for Methyl 2-chloro-5-nitronicotinate remains to be extensively published, this guide provides the necessary theoretical framework and a detailed experimental protocol for its determination. By employing the robust shake-flask method, researchers can generate reliable and accurate solubility data in a range of organic solvents. This information is indispensable for the rational design and optimization of synthetic processes, purification techniques, and formulation strategies in the development of novel pharmaceuticals.

References

-

ChemBK. (2024). METHYL 2-CHLORO-5-NITRONICOTINATE. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Gonçalves, J., & da Piedade, M. E. M. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 61(8), 2846-2853. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 185, 99-104. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 2-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, influencing everything from solubility and stability to bioavailability and therapeutic efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, a comprehensive understanding of the crystal structure is therefore not merely an academic exercise but a cornerstone of rational drug design and development. This guide provides an in-depth technical exploration of the crystal structure of Methyl 2-chloro-5-nitronicotinate, a key heterocyclic building block in medicinal chemistry. We will navigate the journey from single crystal growth to the elucidation and interpretation of its intricate solid-state architecture. This document is designed to serve as a practical and scientifically grounded resource for researchers engaged in the synthesis, characterization, and application of novel molecular entities.

Introduction: The Significance of Crystalline Form in Drug Development

Methyl 2-chloro-5-nitronicotinate (C₇H₅ClN₂O₄) is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical research due to their prevalence in a wide array of therapeutic agents.[1] The presence of a chloro substituent, a nitro group, and a methyl ester functionality imparts a unique electronic and steric profile to the molecule, making it a versatile intermediate for the synthesis of more complex drug candidates. The seemingly subtle inclusion of a methyl group, for instance, can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through steric effects, metabolic blocking, and altered binding interactions.[2]

The solid-state structure of an organic molecule, such as Methyl 2-chloro-5-nitronicotinate, is of paramount importance. Different crystalline forms, or polymorphs, of the same compound can exhibit dramatic differences in their physical properties. Therefore, the ability to determine and understand the crystal structure is a critical component of modern drug development, ensuring the selection of the optimal solid form for a given therapeutic application. This guide will delve into the experimental and computational methodologies employed to elucidate the crystal structure of this important synthetic intermediate.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline material is single-crystal X-ray diffraction (SC-XRD).[3][4] This powerful analytical technique relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[5] When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the constituent atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, leading to a unique diffraction pattern of constructive interference, or reflections. By meticulously measuring the positions and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the precise atomic positions can be determined.[6]

The journey from a powdered sample to a refined crystal structure is a multi-step process, each stage demanding careful execution and a deep understanding of the underlying principles.

The Genesis of a Suitable Crystal: The Art and Science of Crystallization

The first and often most challenging step in a single-crystal X-ray diffraction experiment is obtaining a high-quality single crystal of the compound of interest. The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), possess well-defined faces, and be free from defects such as twinning or cracks.[6] For a compound like Methyl 2-chloro-5-nitronicotinate, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration allows for the ordered growth of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

The choice of solvent is critical and often determined empirically. A good solvent for crystallization will dissolve the compound to a moderate extent and have a suitable vapor pressure for the chosen technique.

Illuminating the Lattice: Data Collection with a Diffractometer

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The diffractometer consists of an X-ray source, a goniometer for precise crystal orientation, and a detector to measure the diffracted X-rays.[3] The crystal is rotated through a series of angles while being irradiated with X-rays, and the diffraction pattern is recorded at each orientation. This systematic collection of diffraction data is crucial for obtaining a complete and accurate representation of the crystal's reciprocal lattice.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. pulstec.net [pulstec.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

Methyl 2-chloro-5-nitronicotinate: A Comprehensive Guide to Chemical Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an ester, a chloro leaving group, and a nitro group, makes it a versatile intermediate for introducing the nitropyridine moiety into complex molecules. However, these same functional groups can also be susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety profile of downstream products.

This guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 2-chloro-5-nitronicotinate. Moving beyond a simple recitation of supplier recommendations, we will delve into the chemical rationale behind these conditions, explore potential degradation pathways based on first principles and analogous structures, and present a robust protocol for establishing in-house stability data. This document is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to ensure the long-term viability and quality of this critical reagent.

Chemical and Physical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage. Methyl 2-chloro-5-nitronicotinate is a solid at room temperature with the following key characteristics.

| Property | Value | Source(s) |

| CAS Number | 190271-88-6 | |

| Molecular Formula | C₇H₅ClN₂O₄ | [] |

| Molecular Weight | 216.58 g/mol | [][2] |

| Appearance | Solid | |

| Melting Point | 42 - 44 °C | [3] |

| Boiling Point | ~321.5 °C at 760 mmHg (Predicted) | [][4] |

| Density | ~1.5 g/cm³ (Predicted) | [][5] |

| InChI Key | IPSMDDVNXJKYRH-UHFFFAOYSA-N | [] |

Recommended Storage and Handling Protocols

The consensus from safety data sheets (SDS) and supplier information points to a clear set of conditions required to maintain the integrity of Methyl 2-chloro-5-nitronicotinate. These are not arbitrary; they are directly linked to mitigating the potential degradation pathways discussed in the next section.

Optimal Storage Conditions

Long-term stability is best achieved by controlling the compound's immediate environment to minimize chemical reactions.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C [5] | Reduces the kinetic rate of potential degradation reactions. Refrigeration is critical to minimize hydrolytic and other degradative processes. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [5][6] | The nitroaromatic structure can be susceptible to reductive degradation pathways. An inert atmosphere displaces oxygen and, more importantly, atmospheric moisture, preventing hydrolysis. |

| Moisture | Store in a dry place, keep container tightly closed [3][6][7] | The primary degradation risk for the ester functional group is hydrolysis. Excluding moisture is paramount for long-term stability. |

| Light | Protect from light (Implicit) | While not always explicitly stated, nitroaromatic compounds can be photolabile. Storage in an opaque or amber vial inside a refrigerator is a standard best practice. |

| Container | Original, tightly sealed container (e.g., Lined metal can, Plastic pail) [7] | Ensures protection from environmental extremes and prevents contamination. Check containers regularly for leaks.[7] |